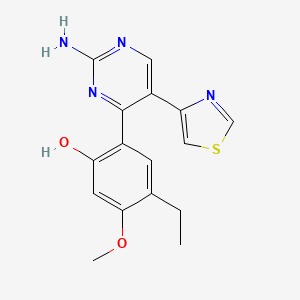
2-(2-Amino-5-(thiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-5-(thiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol is a complex organic compound featuring a thiazole ring, a pyrimidine ring, and a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-(thiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol typically involves multi-step organic reactions. One common approach starts with the formation of the thiazole ring, followed by the construction of the pyrimidine ring, and finally the attachment of the phenol group. Key reagents often include thioamides, aldehydes, and various catalysts to facilitate ring formation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
2-(2-Amino-5-(thiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogenation or alkylation can occur at specific positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of nitro groups results in amines.
科学的研究の応用
2-(2-Amino-5-(thiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Amino-5-(thiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The pathways involved often include signal transduction pathways and metabolic pathways critical for cell survival and proliferation.
類似化合物との比較
Similar Compounds
2-Aminothiazole derivatives: Known for their anticancer properties.
Pyrimidine-based drugs: Such as dasatinib and alpelisib, used in cancer treatment.
Uniqueness
What sets 2-(2-Amino-5-(thiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2-[2-amino-5-(1,3-thiazol-4-yl)pyrimidin-4-yl]-4-ethyl-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-9-4-10(13(21)5-14(9)22-2)15-11(6-18-16(17)20-15)12-7-23-8-19-12/h4-8,21H,3H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUHXTNKJPHPJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)O)C2=NC(=NC=C2C3=CSC=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














